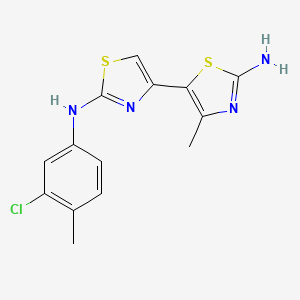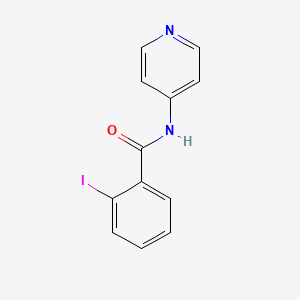![molecular formula C18H20N2O3 B5715452 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5715452.png)
1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide selectively activates α7 nAChRs, which are widely distributed in the central nervous system. Activation of α7 nAChRs has been shown to improve cognitive function, enhance memory, and reduce inflammation. 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are important for cognitive function.
Biochemical and Physiological Effects:
1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and enhance memory in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and oxidative stress in the brain. 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are important for cognitive function.
实验室实验的优点和局限性
One of the advantages of 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide is its selectivity for α7 nAChRs, which reduces the potential for off-target effects. It also has good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide is its short half-life, which requires frequent dosing in animal studies.
未来方向
There are several future directions for the study of 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide. One direction is the development of more potent and selective α7 nAChR agonists. Another direction is the investigation of the potential therapeutic applications of 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide in other neurological disorders such as Parkinson's disease and multiple sclerosis. The use of 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide in combination with other drugs for the treatment of neurological disorders is also an area of future research. Additionally, the investigation of the long-term effects of 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide on cognitive function and memory is an important area of future research.
合成方法
The synthesis of 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide involves several steps. The first step is the preparation of 1-naphthol, which is then converted into 1-naphthylamine. The 1-naphthylamine is then reacted with 1-bromoacetyl chloride to form 1-(1-naphthyloxy)acetyl chloride. This intermediate is then reacted with piperidinecarboxamide to form 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide.
科学研究应用
1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function, enhance memory, and reduce inflammation in animal models of Alzheimer's disease. It has also been shown to have potential therapeutic applications in schizophrenia, depression, and anxiety disorders.
属性
IUPAC Name |
1-(2-naphthalen-1-yloxyacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c19-18(22)14-8-10-20(11-9-14)17(21)12-23-16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14H,8-12H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUGRNJLFMQBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Naphthalen-1-yloxy)-acetyl]-piperidine-4-carboxylic acid amide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)

![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
![N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)
![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)
![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)

![4-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5715468.png)


